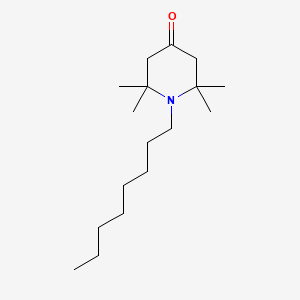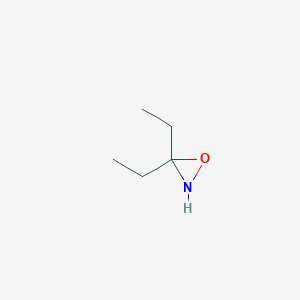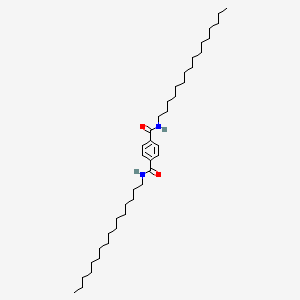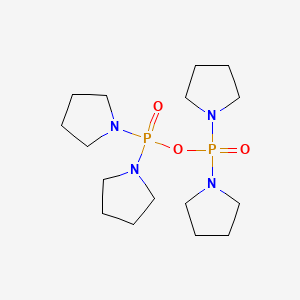
Phosphinic acid, di-1-pyrrolidinyl-, anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, di-1-pyrrolidinyl-, anhydride is a chemical compound with a molecular structure that includes 32 hydrogen atoms, 16 carbon atoms, 4 nitrogen atoms, 3 oxygen atoms, and 2 phosphorus atoms . This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
The synthesis of phosphinic acid, di-1-pyrrolidinyl-, anhydride typically involves the reaction of phosphinic acid derivatives with pyrrolidine under controlled conditions. One common method is the reaction of phosphinic acid with pyrrolidine in the presence of a dehydrating agent to form the anhydride. Industrial production methods often involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Phosphinic acid, di-1-pyrrolidinyl-, anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphinic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Aplicaciones Científicas De Investigación
Phosphinic acid, di-1-pyrrolidinyl-, anhydride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of polymers, as a flame retardant, and in the separation of metals.
Mecanismo De Acción
The mechanism of action of phosphinic acid, di-1-pyrrolidinyl-, anhydride involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in phosphorus metabolism, leading to changes in cellular function .
Comparación Con Compuestos Similares
Phosphinic acid, di-1-pyrrolidinyl-, anhydride is unique compared to other similar compounds due to its specific molecular structure and reactivity. Similar compounds include:
Phosphonic acids: These compounds have a similar phosphorus-oxygen backbone but differ in their substituents.
Phosphoric acids: These compounds have an additional oxygen atom compared to phosphinic acids.
Phosphine oxides: These compounds have a phosphorus-oxygen double bond and are often used as ligands in coordination chemistry.
This compound stands out due to its ability to undergo a wide range of chemical reactions and its diverse applications in various fields.
Propiedades
Número CAS |
51833-62-6 |
|---|---|
Fórmula molecular |
C16H32N4O3P2 |
Peso molecular |
390.40 g/mol |
Nombre IUPAC |
1-[dipyrrolidin-1-ylphosphoryloxy(pyrrolidin-1-yl)phosphoryl]pyrrolidine |
InChI |
InChI=1S/C16H32N4O3P2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h1-16H2 |
Clave InChI |
KVQPGZLTFOPDRR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)P(=O)(N2CCCC2)OP(=O)(N3CCCC3)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


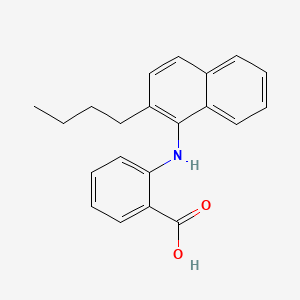

![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
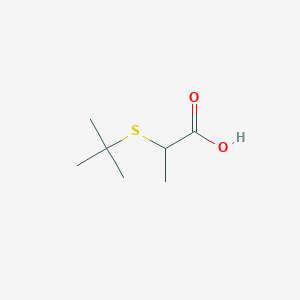

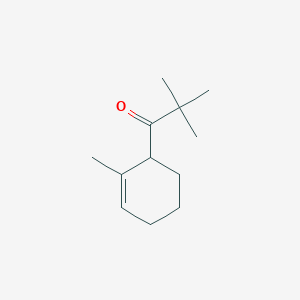
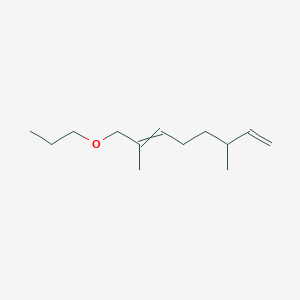
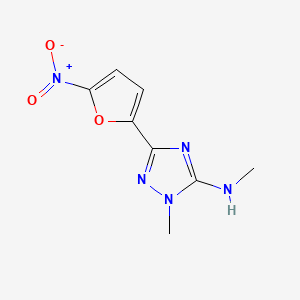
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
